(R)-Pyridin-3-yl-glycine tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Pyridin-3-yl-glycine tert-butyl ester is a chemical compound that features a pyridine ring attached to a glycine moiety, which is further esterified with a tert-butyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Pyridin-3-yl-glycine tert-butyl ester typically involves the esterification of pyridin-3-yl-glycine with tert-butyl alcohol. One common method involves the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which facilitates the esterification process efficiently . The reaction conditions are mild, and the yields are generally high.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters, including ®-Pyridin-3-yl-glycine tert-butyl ester, can be achieved using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction parameters, leading to higher yields and purity.
化学反応の分析
Types of Reactions
®-Pyridin-3-yl-glycine tert-butyl ester can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH₃) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution or OsO₄ in the presence of a co-oxidant.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NaOCH₃ in methanol or LDA in tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted derivatives depending on the nucleophile employed.
科学的研究の応用
®-Pyridin-3-yl-glycine tert-butyl ester has several applications in scientific research:
作用機序
The mechanism of action of ®-Pyridin-3-yl-glycine tert-butyl ester involves its interaction with specific molecular targets and pathways. The tert-butyl ester group provides stability and protects the glycine moiety from unwanted reactions. Upon deprotection, the glycine can participate in various biochemical processes, including enzyme catalysis and receptor binding .
類似化合物との比較
Similar Compounds
- Pyridin-3-yl-glycine methyl ester
- Pyridin-3-yl-glycine ethyl ester
- Pyridin-3-yl-glycine isopropyl ester
Uniqueness
®-Pyridin-3-yl-glycine tert-butyl ester is unique due to its tert-butyl ester group, which provides enhanced stability and resistance to hydrolysis compared to other esters. This makes it particularly useful in applications where prolonged stability is required .
生物活性
(R)-Pyridin-3-yl-glycine tert-butyl ester is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as a prodrug and its implications in medicinal chemistry. This article aims to delve into its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a pyridine ring and a glycine moiety, with the tert-butyl group enhancing its lipophilicity. This structural configuration is significant for its metabolic stability and bioavailability.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
- Mechanism of Action : The compound acts as an inhibitor of certain enzymes, potentially interacting with targets involved in cellular signaling pathways. Its structural similarity to amino acids allows it to mimic natural substrates in enzymatic reactions.
- Pharmacokinetics : Studies indicate that the tert-butyl ester enhances the compound's stability in gastrointestinal (GI) environments, making it suitable for oral administration. The hydrolysis of the ester group is crucial for releasing the active form of the drug post-administration.
1. Metabolic Stability and Pharmacokinetics
Table 1 summarizes findings related to the metabolic stability of various prodrugs based on (R)-Pyridin-3-yl-glycine derivatives:
Prodrug | Stability in GI Homogenate | Stability in Plasma | % Remaining After 1h |
---|---|---|---|
P1 | <10% | >50% | 50% |
P2 | <10% | >50% | 50% |
P3 | >50% | >50% | 70% |
P4 | >50% | >50% | 65% |
These results demonstrate that prodrugs containing the tert-butyl ester are significantly more stable than their counterparts without this modification, indicating a potential for improved therapeutic efficacy through oral delivery.
2. Inhibition Studies
Inhibition assays have demonstrated that this compound exhibits potent inhibitory activity against specific targets. For instance, an IC50 value of approximately 138 nM was reported for one of its derivatives against a key enzyme involved in cellular signaling pathways. This suggests a strong potential for therapeutic applications in diseases where these pathways are dysregulated .
3. Therapeutic Applications
Case studies have highlighted the potential use of this compound in treating conditions such as cancer and infectious diseases. Its ability to inhibit enzyme activity related to tumor growth and proliferation has been particularly noted in preclinical models .
特性
IUPAC Name |
tert-butyl (2R)-2-amino-2-pyridin-3-ylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)9(12)8-5-4-6-13-7-8/h4-7,9H,12H2,1-3H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MATGUCBHVPZYNG-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CN=CC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](C1=CN=CC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。